1-(Piperazin-1-yl)ethanone hydrochloride
Overview
Description
1-(Piperazin-1-yl)ethanone hydrochloride is an organic compound with the molecular formula C6H13ClN2O. It is commonly used in scientific research and is known for its white crystalline powder form. This compound is also referred to as N-(2-Oxoethyl) piperazine hydrochloride.
Mechanism of Action
Target of Action
This compound is primarily used as an intermediate in chemical synthesis
Mode of Action
It’s worth noting that piperazine derivatives have been found to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Preparation Methods
The synthesis of 1-(Piperazin-1-yl)ethanone hydrochloride involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
1-(Piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions with various reagents.
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Piperazin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of biological processes and interactions.
Industry: It is used in the production of specialty chemicals and other industrial applications.
Comparison with Similar Compounds
1-(Piperazin-1-yl)ethanone hydrochloride can be compared with other similar compounds such as:
1-Acetylpiperazine: This compound has a similar structure but differs in its specific functional groups and properties.
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride: This compound has an additional phenyl group, which imparts different chemical and physical properties.
The uniqueness of this compound lies in its specific molecular structure and the wide range of applications it offers in various fields of research and industry.
Properties
IUPAC Name |
1-piperazin-1-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-6(9)8-4-2-7-3-5-8;/h7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMNYDJOXJJXCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504069 | |
Record name | 1-(Piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69414-53-5 | |
Record name | 1-(Piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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